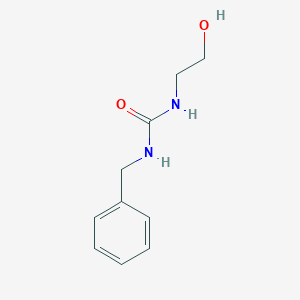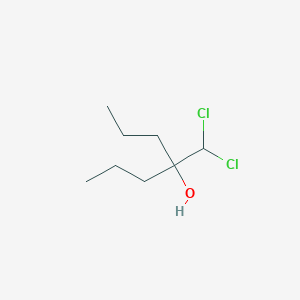
4-(Dichloromethyl)heptan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)heptan-4-ol is an organic compound with the molecular formula C8H16Cl2O It is a type of alcohol where the hydroxyl group (-OH) is attached to the fourth carbon of a heptane chain, which also bears a dichloromethyl group (-CCl2H)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)heptan-4-ol can be achieved through several methods. One common approach involves the chlorination of heptan-4-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the dichloromethyl group at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process might include the initial formation of heptan-4-ol followed by selective chlorination. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dichloromethyl)heptan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(dichloromethyl)heptan-4-one.
Reduction: Formation of 4-(methyl)heptan-4-ol.
Substitution: Formation of compounds like 4-(aminomethyl)heptan-4-ol.
Applications De Recherche Scientifique
4-(Dichloromethyl)heptan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)heptan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dichloromethyl group can participate in electrophilic reactions, potentially modifying the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)heptan-4-ol: Similar structure but with one chlorine atom.
Heptan-4-ol: Lacks the dichloromethyl group.
4-(Bromomethyl)heptan-4-ol: Contains a bromomethyl group instead of dichloromethyl.
Uniqueness
4-(Dichloromethyl)heptan-4-ol is unique due to the presence of two chlorine atoms on the same carbon, which can significantly influence its reactivity and interactions compared to similar compounds with only one halogen or different halogens.
Propriétés
Numéro CAS |
60427-70-5 |
|---|---|
Formule moléculaire |
C8H16Cl2O |
Poids moléculaire |
199.11 g/mol |
Nom IUPAC |
4-(dichloromethyl)heptan-4-ol |
InChI |
InChI=1S/C8H16Cl2O/c1-3-5-8(11,6-4-2)7(9)10/h7,11H,3-6H2,1-2H3 |
Clé InChI |
VTIWNDZGVFPEEI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
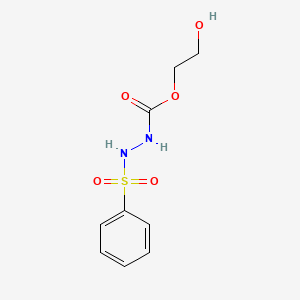

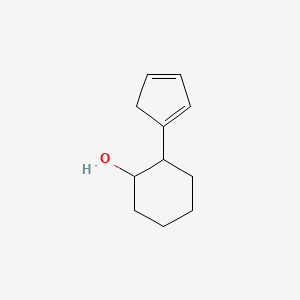
![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)
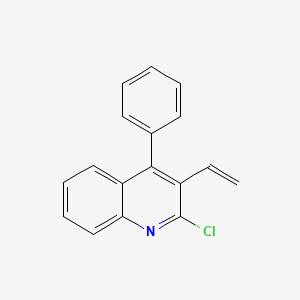
![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
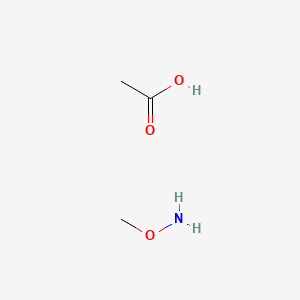



![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
